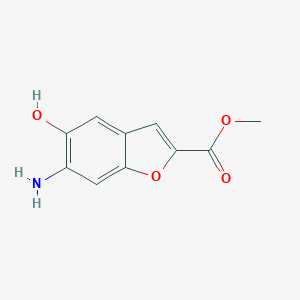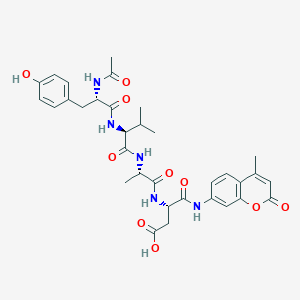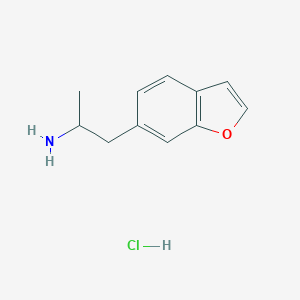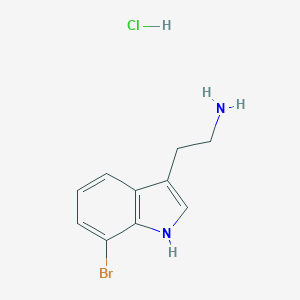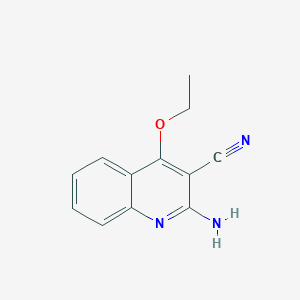
N-アセチルレチガビン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide" is a chemical entity that can be associated with a variety of research areas, including medicinal chemistry and organic synthesis. While the specific compound is not directly mentioned in the provided papers, the general class of acetamide derivatives is well-represented, indicating the relevance of such compounds in the development of pharmacologically active agents and in the study of their properties and synthesis .
Synthesis Analysis
The synthesis of acetamide derivatives is a topic of interest in several papers. For instance, the synthesis of various N-substituted acetamides with potential opioid kappa agonist activity is described, where different substituents are introduced to explore their biological activity . Another paper details the synthesis of substituted N-(2-hydroxyphenyl)acetamides, which involves the formation of hydrogen bonds in the synthesized compounds . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide is achieved through a multi-step process including acetylation, esterification, and ester interchange, with high yields reported . These studies demonstrate the synthetic routes that could potentially be applied to the synthesis of "N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide" .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for understanding their chemical behavior and potential biological activity. X-ray crystallography is often used to determine the structure of such compounds, as seen in the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide reveals intermolecular hydrogen bonds, which are important for the stability and reactivity of the molecule . These structural analyses provide insights into how the molecular structure of "N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide" might be elucidated and how its geometry could influence its properties .
Chemical Reactions Analysis
The reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. The papers do not directly address the chemical reactions of "N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide," but they do provide examples of reactions involving similar compounds. For instance, the formation of intramolecular hydrogen bonds and their electronic behavior in substituted N-(2-hydroxyphenyl)acetamides is discussed . The chemical reactivity of such compounds can be inferred from these studies, which may be applicable to the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure and substituents. The provided papers discuss various properties, such as the linearly extended conformation of the 2-acetylaminoacetamide moiety in one compound and the anticonvulsant activities of functionalized amino acid derivatives . Additionally, the antimicrobial activity of certain acetamide derivatives against bacterial and fungal species is evaluated, indicating the potential for diverse biological applications . These findings suggest that "N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide" may also possess unique physical and chemical properties that could be explored for various uses .
科学的研究の応用
てんかん治療
N-アセチルレチガビン: は、神経細胞の興奮性を調節する上で重要な役割を果たすKv7 (KCNQ) チャネルの正の異所性モジュレーターとして特定されています . KCNQ2 および KCNQ3 チャネルを介して M 電流を強化することで、神経細胞膜電位を安定させ、てんかん発作の頻度を減らすのに役立ちます。 これは、特に他の薬剤に抵抗性のあるてんかん治療において、貴重な化合物となっています .
神経因性疼痛の管理
この化合物は、従来の鎮痛薬に抵抗性があることが多い神経因性疼痛の軽減に有望性を示しています。 Kv7 チャネルを調節することで、N-アセチルレチガビンは、痛みの伝達を強化する感覚経路の病的変化を抑制することができます。 この用途は、動物モデルにおける痛み様行動の軽減における有効性を示す研究によって裏付けられています .
不安障害治療
さまざまな動物モデルにおいて、N-アセチルレチガビンは、不安様行動を軽減することが観察されています。 これは、中枢神経系の重要な構造における神経細胞の過剰興奮性を抑制する能力に起因します。 この化合物の不安解消効果は、マウスのマーブル埋め込み試験やゼロ迷路試験などで文書化されています .
発がん性研究
レチガビンの発がん性に関する研究では、レチガビン自体は新生児マウスの肺腫瘍発生率を上昇させる可能性がありますが、その主要代謝産物であるN-アセチルレチガビンは、インビトロ Ames 試験においていかなる酵素活性も示しませんでした。 これは、臨床応用におけるより安全な代替手段としての可能性を強調しており、その長期的な影響についてさらなる調査が必要です .
化学合成と安定性
レチガビンのさまざまな結晶構造の物理的特性を調査し、安定性、純度、均一性が向上した最終製品を得るための努力が払われています。 N-アセチルレチガビンはレチガビンの代謝産物であるため、その合成と安定性を理解することは、臨床的および法医学的用途の両方にとって重要です .
薬物動態と代謝
N-アセチルレチガビン: は、N-グルクロン酸抱合反応とアセチル化によって形成される重要な代謝産物です。 吸収、分布、初回通過代謝に対する抵抗性など、その薬物動態は、適切な用量と治療範囲を決定するために不可欠です。 この知識は、神経細胞の過剰興奮に関連する状態の治療におけるその使用を最適化するために不可欠です .
作用機序
Target of Action
N-Acetyl Retigabine, also known as N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide, primarily targets the voltage-sensitive K+ channels (Kv) of the Kv7 (KCNQ) family . These channels, specifically KCNQ2 and KCNQ3, mediate M-currents that play a crucial role in inhibiting neuronal excitability and reducing transmitter release throughout the nervous system .
Mode of Action
N-Acetyl Retigabine acts as a positive allosteric modulator (or opener) of KCNQ channels . It interacts with the channel protein, leading to a dosing-dependent latency in channel deactivation . This suggests that preserving the open conformation of the channel pore is the principal molecular consequence of retigabine’s interaction with the channel protein .
Biochemical Pathways
The activation of KCNQ channels by N-Acetyl Retigabine reduces neuronal excitability through an outward flow of potassium ions . Due to their differential distribution between excitatory and inhibitory neurons, enhanced k+ channel activity may also lead to increased neuronal circuits excitability . Dysfunctions in these channels, caused by mutations in their encoding genes, have been linked to epileptic phenotypes .
Pharmacokinetics
After oral ingestion, N-Acetyl Retigabine is rapidly absorbed with a bioavailability of 60% . Its volume of distribution is 2–3 L/kg, and plasma protein binding is 80% . It undergoes moderate metabolism (50–65%) in the liver by hydrolysis/N-acetylation and glucuronidation, with the major metabolite being an N-acetyl derivative . Approximately 20–30% of an administered dose is excreted as unchanged retigabine in urine . The plasma elimination half-life values for retigabine in adults are 8–10 hours .
Result of Action
The opening of neuronal Kv7.2-7.5 voltage-activated K+ channels by N-Acetyl Retigabine enables the generation of the M-current, a sub-threshold potassium current that serves to stabilize the membrane potential and control neuronal excitability . This results in anticonvulsant effects, making it a clinically approved anti-seizure medication .
Action Environment
The pharmacokinetics of N-Acetyl Retigabine and its N-acetyl metabolite are unlikely to be affected by agents that induce or inhibit cytochrome P450 (CYP) enzymes .
生化学分析
Biochemical Properties
N-Acetyl Retigabine is a product of the metabolism of Retigabine, undergoing moderate metabolism (50–65%) in the liver by hydrolysis/N-acetylation and glucuronidation . The isoenzymes responsible for the glucuronidation of Retigabine and N-Acetyl Retigabine are UGT1A1, UGT1A3, UGT1A4, and UGT1A9 .
Cellular Effects
N-Acetyl Retigabine, as a metabolite of Retigabine, may share some of its parent compound’s cellular effects. Retigabine has been shown to open neuronal voltage-gated potassium channels, specifically the Kv7.2-7.5 (formerly KCNQ2-5) channels . These channels, primarily Kv7.2/7.3, enable the generation of the M-current, a sub-threshold potassium current that serves to stabilize the membrane potential and control neuronal excitability .
Molecular Mechanism
Retigabine acts as a positive allosteric modulator of KCNQ channels, specifically opening neuronal Kv7.2-7.5 voltage-activated potassium channels . This action stabilizes the membrane potential and controls neuronal excitability, effectively inhibiting abnormal neuronal discharge .
Temporal Effects in Laboratory Settings
It is known that Retigabine has a plasma elimination half-life of 8-10 hours in adults . This suggests that the effects of N-Acetyl Retigabine may also persist for several hours.
Dosage Effects in Animal Models
The dosage effects of N-Acetyl Retigabine in animal models have not been extensively studied. Retigabine has been shown to have a broad-spectrum of activity in animal models of electrically-induced and chemically-induced epileptic seizures .
Metabolic Pathways
N-Acetyl Retigabine is a metabolite of Retigabine, which undergoes moderate metabolism (50–65%) in the liver by hydrolysis/N-acetylation and glucuronidation . The major metabolite is an N-acetyl derivative .
Transport and Distribution
Retigabine is known to be rapidly absorbed and distributed, with a volume of distribution of 2-3 L/kg .
Subcellular Localization
Given its role as a metabolite of Retigabine, it is likely to be found in the liver where Retigabine is metabolized .
特性
IUPAC Name |
N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-10(20)19-15-7-6-13(8-14(15)17)18-9-11-2-4-12(16)5-3-11/h2-8,18H,9,17H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNSHYRMOVKKSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
229970-68-7 |
Source


|
| Record name | 229970-68-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)


